molecular formula C15H21BrN2O2 B12989621 tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate

tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate

Cat. No.: B12989621
M. Wt: 341.24 g/mol
InChI Key: SAKFFJXGURPOAG-CYBMUJFWSA-N
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Description

tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate is a complex organic compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a bromine atom attached to a benzoazepine ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzoazepine core, followed by the introduction of the tert-butyl group, the amino group, and the bromine atom. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoazepine derivatives, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate lies in its specific combination of functional groups and its stereochemistry. The presence of the tert-butyl group, the amino group, and the bromine atom, along with the ®-configuration, gives the compound distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate is a complex organic compound belonging to the benzazepine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK) and its neuroprotective properties. The molecular formula of this compound is C₁₅H₂₁BrN₂O₂, and it has a molecular weight of approximately 341.25 g/mol .

Structural Characteristics

The structural features of this compound include:

  • A tert-butyl group which enhances lipophilicity.
  • An amino group that may contribute to biological interactions.
  • A bromo substituent that can influence reactivity and binding affinity.

Inhibition of Bruton's Tyrosine Kinase

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on BTK, which is crucial in B-cell signaling pathways implicated in various cancers and autoimmune diseases. This inhibition can potentially lead to therapeutic applications in treating conditions such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .

Neuroprotective Properties

The compound's structural resemblance to other biologically active molecules suggests potential neuroprotective properties. Studies have indicated that certain benzazepine derivatives can protect neuronal cells from apoptosis and oxidative stress. This activity may be attributed to the compound's ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) surrounding this compound reveals that modifications in the benzazepine structure can enhance its potency and selectivity against target enzymes. For instance, variations in the amino group or the bromo substituent may lead to differing biological profiles .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Study on BTK Inhibition : A study reported that certain benzazepine derivatives demonstrated IC50 values in the nanomolar range against BTK, indicating strong inhibitory potential.
  • Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration showed that treatment with benzazepine analogs led to reduced neuronal loss and improved cognitive function.
StudyFocusFindings
Study 1BTK InhibitionIC50 values < 500 nM for several analogs
Study 2NeuroprotectionReduced neuronal loss in animal models

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies typically involve:

  • Molecular docking simulations to predict binding interactions.
  • In vitro assays measuring the effects on cell signaling pathways.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-6-13(17)12-5-4-11(16)8-10(12)9-18/h4-5,8,13H,6-7,9,17H2,1-3H3/t13-/m1/s1

InChI Key

SAKFFJXGURPOAG-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C2=C(C1)C=C(C=C2)Br)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C(C1)C=C(C=C2)Br)N

Origin of Product

United States

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